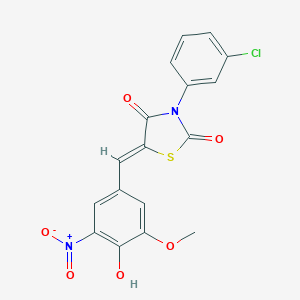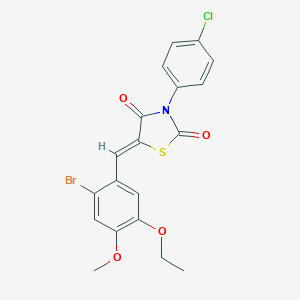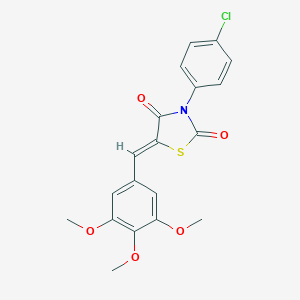
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic derivative of the natural compound curcumin. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. It can also inhibit the activation of pro-inflammatory cytokines and reduce neuroinflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
实验室实验的优点和局限性
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is that it has been extensively studied in animal models and has shown promising results. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen.
未来方向
There are several future directions for the study of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action and optimize the dosage and treatment regimen. Another direction is to study the effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be modified to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of curcumin that has potential therapeutic effects on various diseases. It has been extensively studied in animal models and has shown promising results. However, the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
合成方法
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized by reacting 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzene-1,2-diamine to form a Schiff base intermediate. The intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione.
科学研究应用
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models (Chen et al., 2018). In Parkinson's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to protect dopaminergic neurons and improve motor function in animal models (Chen et al., 2019). In traumatic brain injury, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce brain edema and improve neurological function in animal models (Yan et al., 2017).
属性
产品名称 |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H11ClN2O6S |
分子量 |
406.8 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI 键 |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)



![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)

